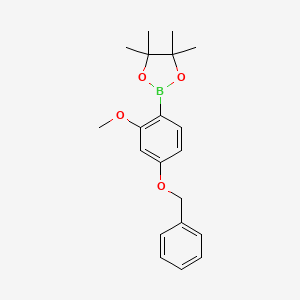

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester is systematically named 2-(4-(benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC guidelines. Its molecular formula, C₂₀H₂₅BO₄ , reflects a boronate ester structure comprising a phenyl ring substituted with benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups at positions 4 and 2, respectively, and a pinacol-derived boronate moiety (C₆H₁₁BO₂). The molecular weight is 340.22 g/mol , consistent with mass spectrometry data.

Key Structural Features :

- Aromatic core : Substituted phenyl ring with electron-donating groups.

- Boronate ester : Pinacol (2,3-dimethyl-2,3-butanediol) forms a cyclic ester with the boronic acid, enhancing stability.

| Component | Contribution to Formula |

|---|---|

| Phenyl ring | C₆H₅ |

| Benzyloxy group | C₇H₇O |

| Methoxy group | CH₃O |

| Pinacol boronate | C₆H₁₁BO₂ |

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography of related arylboronate esters reveals a trigonal planar geometry around the boron atom, with B-O bond lengths averaging 1.36–1.38 Å and O-B-O angles of 120° . For this compound, computational models (DFT/B3LYP/6-311+G(d,p)) predict:

- Boron hybridization : sp² in the trigonal planar boronate ester.

- Dihedral angles : The phenyl ring and dioxaborolane ring are nearly coplanar (dihedral angle < 10°), minimizing steric strain.

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 6.85 (d, J = 8.4 Hz, 1H, H-5), 6.72 (s, 1H, H-3), 6.68 (d, J = 8.4 Hz, 1H, H-6), 5.12 (s, 2H, OCH₂Ph), 3.88 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 159.2 (C-4-O), 156.8 (C-2-O), 136.4 (B-C), 128.5–127.1 (benzyl), 113.9–105.3 (aromatic), 83.2 (pinacol C-O), 55.6 (OCH₃), 24.9 (pinacol CH₃).

- IR (KBr): ν = 1352 cm⁻¹ (B-O), 1255 cm⁻¹ (C-O), 1140 cm⁻¹ (B-C aromatic).

Comparative Analysis of Boronate Ester Tautomerism

Boronate esters exhibit pH-dependent tautomerism between neutral trigonal (sp²) and anionic tetrahedral (sp³) forms. For this compound:

- Trigonal form : Dominates under neutral or acidic conditions. The pinacol ester’s steric bulk stabilizes this conformation, reducing hydrolysis.

- Tetrahedral form : Forms transiently in basic media (pH > 9), where the boron atom adopts sp³ hybridization, as shown in equilibria studies of analogous compounds.

Comparative Stability :

| Parameter | Trigonal Form | Tetrahedral Form |

|---|---|---|

| Hybridization | sp² | sp³ |

| B-O Bond Length | 1.36 Å | 1.48 Å |

| Stability in H₂O | High (kₕyd < 10⁻⁴ s⁻¹) | Low (kₕyd > 10⁻² s⁻¹) |

Substituent effects:

- Electron-donating groups (e.g., -OCH₃, -OCH₂Ph) increase electron density at boron, favoring the trigonal form.

- Steric effects : The pinacol group’s methyl substituents hinder nucleophilic attack, further stabilizing the trigonal tautomer.

Properties

IUPAC Name |

2-(2-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(13-18(17)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRWSMLISBAQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, it is used as a probe for studying enzyme activities and as a tool in bioconjugation techniques.

Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to C₂₁H₂₇BO₃ .

Solubility and Stability

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester is highly soluble in chloroform and ketones . The benzyloxy and methoxy groups in the target compound likely enhance solubility in ethers and aromatic solvents.

- Stability : The pinacol ester group prevents hydrolysis, enabling long-term storage under anhydrous conditions. Derivatives with electron-donating groups (e.g., -OCH₃) show enhanced stability during cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The electron-donating methoxy and benzyloxy groups activate the boronic ester toward electrophilic aromatic substitution, accelerating coupling with aryl halides .

Biological Activity

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in organic synthesis and medicinal chemistry. Its unique structure, which includes a benzyloxy group and a methoxy group on a phenyl ring, enhances its reactivity and potential biological applications. This article explores the biological activity of this compound, including its interactions, potential therapeutic uses, and relevant research findings.

Structure and Properties

The molecular formula of this compound is CHBO, with a molecular weight of approximately 340.22 g/mol. The presence of the boronic acid functionality allows this compound to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like Suzuki-Miyaura coupling.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, boronic acids generally exhibit several biological properties:

- Enzyme Inhibition : Boronic acids are known to interact with diols and have been studied for their potential as enzyme inhibitors, particularly against proteases and glycosidases .

- Anticancer Activity : The introduction of boronic acid groups into bioactive molecules has been shown to enhance selectivity and potency against specific cancer targets. Notably, bortezomib, a boronic acid derivative, is an FDA-approved drug used for treating multiple myeloma .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids can possess antibacterial and antiviral activities, making them candidates for further pharmacological development .

The biological activity of this compound may involve several mechanisms:

- Reversible Covalent Bond Formation : Boronic acids can form reversible covalent bonds with diols, which is significant for applications in drug delivery systems and sensor technologies.

- Modulation of Biological Targets : The incorporation of functional groups like methoxy and benzyloxy may enhance the selectivity or potency against specific biological targets, potentially leading to improved therapeutic outcomes .

Comparative Analysis with Related Compounds

The following table compares this compound with other related boronic acid derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBO | Contains both benzyloxy and methoxy groups |

| 4-Methoxyphenylboronic acid pinacol ester | CHBO | Lacks benzyloxy group; simpler structure |

| 4-(Benzyloxy)phenylboronic acid pinacol ester | CHBO | Similar but without methoxy group |

| 3-Benzyloxy-4-methoxyboronic acid pinacol ester | CHBO | Different positioning of functional groups |

The unique combination of both benzyloxy and methoxy groups in this compound provides distinct reactivity profiles that can be exploited in synthetic chemistry, making it a valuable compound for researchers.

Case Studies and Research Findings

Research has highlighted various applications and studies involving boronic acids:

- Clinical Trials : A review outlined several clinical trials involving boron-containing compounds, emphasizing their potential in combination therapies for cancers such as lymphoma and sarcoma .

| Study Description | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | To study the efficacy of bortezomib in advanced stage aggressive lymphomas | Phase 1/Phase 2 | Completed (October 2009) |

| Ixazomib combination therapy | Establish safe dosage for advanced sarcoma treatment | Phase 1 | Ongoing |

These studies illustrate the growing interest in boron-containing compounds for therapeutic applications.

Preparation Methods

Chemical Identity and Structural Features

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, with the CAS No. 1626407-70-2, has a molecular formula of \$$C{20}H{25}BO_4\$$ and a molecular weight of 340.2 g/mol. It comprises a phenyl ring substituted with a benzyloxy group at the 4-position and a methoxy group at the 2-position, linked to a pinacol boronic ester. The pinacol ester protects the boronic acid from hydrolysis, enhancing stability.

Synthesis and Applications

This compound is used as a building block in synthesizing more complex molecules and drug development and delivery systems. Boronic acid derivatives are essential for cross-coupling reactions like the Suzuki-Miyaura coupling, which synthesizes complex organic molecules. Their ability to form reversible bonds with diols makes them useful in drug delivery systems and biomedical applications.

Reactivity and Mechanistic Insights

Boronic esters participate in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key mechanistic steps include:

- Oxidative Addition : \$$Pd^0\$$ inserts into the aryl halide bond, forming a \$$Pd^{II}\$$ intermediate.

- Transmetallation : The boronic ester transfers its aryl group to \$$Pd^{II}\$$, facilitated by base (e.g., \$$K2CO3\$$).

- Reductive Elimination : \$$Pd^{II}\$$ releases the biaryl product, regenerating \$$Pd^0\$$.

Spectroscopic Characterization

Spectroscopic methods such as NMR and IR spectroscopy can confirm the structure of this compound. NMR spectroscopy reveals distinct signals for the benzyloxy protons (δ 4.8–5.2 ppm) and pinacol methyl groups (δ 1.2–1.3 ppm). Infrared (IR) spectroscopy confirms the presence of B-O bonds (≈1,360 \$$cm^{-1}\$$) and aromatic C-H stretches (≈3,050 \$$cm^{-1}\$$).

Data Tables

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 340.23 g/mol |

| Molecular Formula | \$$C{20}H{25}BO_4\$$ |

Table 2: Synthesis and Reactivity

| Compound | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-phenylethyl diisopropylcarbamate and 4-trifluoromethlphenylboronic acid pinacol ester | (±)-2-[1-(4-Trifluoromethylphenyl)-1-phenylethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 83 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester?

- Methodology : The compound is typically synthesized via esterification of the corresponding boronic acid with pinacol. For example, analogous pinacol esters (e.g., 4-acetyl-2-fluorophenylboronic acid pinacol ester) are prepared by reacting the boronic acid with pinacol in toluene under reflux, using a dehydrating agent to remove water and drive the reaction .

- Key Considerations :

- Solvent choice (toluene, THF) impacts reaction efficiency.

- Reflux conditions (80–110°C) ensure complete esterification.

- Purity (>97% by HPLC) is critical for downstream applications .

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR verify the boronate ester structure and substituent positions .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C19H23BO3, MW 310.19) .

- HPLC : Purity analysis (>97%) ensures absence of unreacted boronic acid or pinacol .

Q. What role does the pinacol ester group play in Suzuki-Miyaura coupling reactions?

- Function : The pinacol ester enhances stability against protodeboronation and improves solubility in organic solvents, enabling efficient cross-coupling under mild conditions .

- Reaction Example : In Suzuki couplings, the ester reacts with aryl halides (e.g., bromides) via Pd catalysis to form biaryl structures, critical in drug discovery and materials science .

Advanced Research Questions

Q. How do electronic effects of substituents (benzyloxy, methoxy) influence coupling reactivity?

- Steric/Electronic Analysis :

- The methoxy group at the 2-position donates electron density via resonance, activating the boronate for transmetalation.

- The benzyloxy group at the 4-position introduces steric hindrance, potentially slowing coupling rates but improving selectivity .

Q. What strategies optimize reaction yields in challenging coupling conditions (e.g., sterically hindered partners)?

- Experimental Design :

- Catalyst Screening : Bulky ligands (e.g., SPhos) mitigate steric effects .

- Solvent Optimization : Mixed solvents (toluene/DMF) balance solubility and reactivity .

- Temperature Control : Elevated temperatures (80–100°C) improve kinetics without degrading the boronate .

Q. How can stability issues (hydrolysis, oxidation) be mitigated during storage and handling?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.